molecular formula C18H18N4O2S2 B2490900 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 893974-39-5

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2490900
CAS No.: 893974-39-5
M. Wt: 386.49
InChI Key: QSZBGAUOWNDMIL-UHFFFAOYSA-N
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Description

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a pyridazine ring, a thiazole ring, and an ethoxyphenyl group, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable diketone or ketoester.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyridazine derivative.

    Formation of the Thiazole Ring: The thiazole ring is formed by the cyclization of a thioamide with a haloketone.

    Coupling of the Rings: The final step involves the coupling of the pyridazine and thiazole rings through a sulfanyl linkage, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide as a solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
  • **2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
  • **2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Uniqueness

The uniqueness of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide lies in its specific structural features, such as the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-3-24-14-6-4-13(5-7-14)15-8-9-17(22-21-15)25-11-16(23)20-18-19-12(2)10-26-18/h4-10H,3,11H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZBGAUOWNDMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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